An In-depth Technical Guide to Suberate Crosslinkers: Spacer Arm Length and Reactivity
An In-depth Technical Guide to Suberate Crosslinkers: Spacer Arm Length and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of suberate-based crosslinkers, a class of reagents widely used to covalently link interacting molecules. Focusing on their spacer arm length and reactivity, this document aims to equip researchers with the necessary knowledge to select the appropriate crosslinker and design effective experimental strategies for studying protein-protein interactions, elucidating protein complex structures, and developing novel therapeutics.
Introduction to Suberate Crosslinkers
Suberate crosslinkers are homobifunctional reagents featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by an eight-atom spacer arm derived from suberic acid. These crosslinkers are invaluable tools in chemical biology and proteomics for covalently capturing proximate primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. The resulting stable amide bonds provide distance constraints that are crucial for structural and interactional studies.
The general reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at physiological to slightly alkaline pH (7.0-9.0).[1]
Quantitative Data on Common Suberate and Related Crosslinkers
The choice of crosslinker is critical and depends on the specific application, including the distance between target functional groups and the desired properties of the crosslinker, such as cell membrane permeability and cleavability. The following tables summarize the key quantitative data for common suberate-based and other relevant NHS-ester crosslinkers.
Table 1: Physicochemical Properties of Common NHS-Ester Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cell Membrane Permeable? | Cleavable? |
| Disuccinimidyl suberate | DSS | 11.4[2] | 368.35[3] | Yes[3] | No[3] |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4[4] | 572.43[4] | No[5] | No[6] |
| Dithiobis(succinimidyl propionate) | DSP | 12.0[7] | 404.42[7] | Yes[8] | Yes (by reducing agents)[8] |
| Ethylene glycol bis(succinimidylsuccinate) | EGS | 16.1 | 456.36 | Yes | Yes (by hydroxylamine) |
Table 2: Reactivity and Stability of NHS-Ester Crosslinkers
| pH | Half-life of NHS ester at 0°C | Half-life of NHS ester at 4°C | Half-life of NHS ester at Room Temperature |
| 7.0 | 4-5 hours[9][10] | - | 4-5 hours[11] |
| 8.0 | - | - | 1 hour[9][11] |
| 8.5 | - | - | 180 minutes[12] |
| 8.6 | - | 10 minutes[9][10] | 10 minutes[11] |
| 9.0 | - | - | 125 minutes[12] |
Note: The reactivity of NHS esters is highly dependent on pH. Hydrolysis of the NHS ester is a competing reaction that increases with pH.[10] While primary amines are the main target, side reactions with serine, threonine, and tyrosine residues have been reported, especially at higher pH.[1]
Experimental Protocols
The following are detailed methodologies for common applications of suberate crosslinkers.
General Protocol for Protein Crosslinking in Solution with DSS
This protocol is suitable for studying protein-protein interactions in a purified system.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.
-
Disuccinimidyl suberate (DSS)[2]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine[13]
-
Reaction tubes
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.[14] For example, dissolve 2 mg of DSS in 216 µL of DMSO.[15]
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer. The protein concentration should be optimized for the specific interaction being studied, typically in the range of 0.1-2 mg/mL.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[14] For example, for a protein concentration of 1 mg/mL (~20 µM for a 50 kDa protein), a final DSS concentration of 200-1000 µM can be tested.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13] Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking.
Cell Surface Protein Crosslinking using BS3
This protocol is designed to study interactions between proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Phosphate-buffered saline (PBS), pH 8.0[13]
-
Bis(sulfosuccinimidyl) suberate (BS3)[4]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5[13]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[13]
-
Prepare BS3 Solution: Immediately before use, dissolve BS3 in PBS (pH 8.0) to the desired concentration (e.g., 1-5 mM).[13]
-
Crosslinking Reaction: Resuspend or cover the cells with the BS3 solution and incubate for 30 minutes at room temperature or 2 hours at 4°C.[13] The lower temperature can help reduce the internalization of the crosslinker.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Analysis: The cell lysate can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked protein complexes.
Reversible Crosslinking with DSP for Protein Complex Purification
This protocol utilizes the cleavable nature of DSP to isolate and identify components of a protein complex.
Materials:
-
Cells or tissue expressing the protein complex of interest
-
PBS, pH 7.4
-
Dithiobis(succinimidyl propionate) (DSP)[7]
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Lysis buffer with protease inhibitors
-
Immunoprecipitation reagents (antibodies, beads)
-
Elution buffer
-
Reducing agent: Dithiothreitol (DTT) or β-mercaptoethanol
Procedure:
-
In-Cell Crosslinking: Wash cells with PBS and incubate with 0.1-2 mM DSP in PBS for 30 minutes at 37°C.[8][16] The optimal DSP concentration should be empirically determined.
-
Quenching: Quench the reaction with Tris-HCl for 15 minutes at room temperature.[7]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the bait protein according to standard protocols. The crosslinking will stabilize weak or transient interactions, allowing for their co-immunoprecipitation.
-
Elution: Elute the protein complex from the beads using a suitable elution buffer.
-
Cleavage of Crosslinks: To release the interacting partners, cleave the disulfide bond in the DSP spacer arm by adding a reducing agent such as DTT (e.g., 50 mM) and incubating for 30 minutes at 37°C.[8]
-
Analysis: The components of the protein complex can then be identified by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway where suberate crosslinkers are applied.
Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)
Caption: A typical workflow for identifying protein-protein interactions using crosslinking mass spectrometry.
Workflow for Co-Immunoprecipitation with Crosslinking
Caption: Workflow for co-immunoprecipitation enhanced by chemical crosslinking to capture transient or weak protein interactions.
Studying EGFR Dimerization using BS3 Crosslinking
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its activation is initiated by ligand-induced dimerization. BS3, being membrane-impermeable, is an ideal crosslinker to study the dimerization of EGFR on the cell surface.[6]
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. store.sangon.com [store.sangon.com]
- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
